(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate
CAS No.: 146118-22-1
Cat. No.: VC0554357
Molecular Formula: C20H18N2O6
Molecular Weight: 382,37 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146118-22-1 |
|---|---|
| Molecular Formula | C20H18N2O6 |
| Molecular Weight | 382,37 g/mole |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
| Standard InChI | InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26)/t18-/m0/s1 |
| Standard InChI Key | MZJSWDYNUOPUKB-SFHVURJKSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate belongs to the class of amino acid derivatives. Its structure consists of several key components:
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A phenylglycine core with the (S) configuration
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A carbobenzyloxy (Cbz) group protecting the amino functionality
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A succinimidyl ester activating group at the carboxyl terminus
The phenyl substituent on the glycine backbone introduces steric bulk that influences both the coupling efficiency and solubility characteristics of the molecule. This structural arrangement makes the compound particularly useful for peptide synthesis applications where controlled reactivity is essential.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are relevant to its applications in organic synthesis:
These properties influence the compound's behavior in various reaction environments and inform proper handling procedures during synthetic applications.
Nomenclature and Identification
IUPAC and Common Names
The compound is known by several names in scientific literature and commercial catalogs:
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IUPAC: (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate
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Common synonyms include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 146118-22-1 |
| Customs Code | 2925190090 |
| VAT | 17.0% |
| Tax Rebate Rate | 9.0% |
| MFN Tariff | 6.5% |
| General Tariff | 30.0% |
Commercial availability data indicates that the compound is offered by multiple suppliers with varying pricing structures:
Synthesis Methods
Purification Methods
Purification of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate typically involves:
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Filtration to remove dicyclohexylurea (DCU) byproduct
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Concentration of the filtrate under reduced pressure
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Recrystallization from appropriate solvents (e.g., ethyl acetate or isopropyl alcohol)
Alternative purification methods include silica gel column chromatography using solvent mixtures such as hexane and ethyl acetate as eluents .
Applications in Peptide Synthesis
Role in Peptide Bond Formation
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate serves as an activated ester that facilitates efficient amide bond formation in peptide synthesis. The activation of the carboxyl group as a succinimide ester enhances its reactivity toward nucleophilic attack by amines, enabling peptide coupling under mild conditions.
The compound offers several advantages for peptide synthesis:
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Enhanced reactivity compared to the free carboxylic acid
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Reduced risk of racemization during coupling
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Compatibility with various solvents and reaction conditions
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Ability to perform coupling reactions without additional coupling agents
Coupling with BSA as Coupling Agent
An innovative application involves the use of BSA (N,O-bis(trimethylsilyl)acetamide) in combination with N-hydroxysuccinimide esters for peptide coupling. This approach offers several advantages:
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No additional acid or base is required
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All byproducts and excess reactants are water-soluble or hydrolyzable
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Simple purification through water washing
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High coupling yields
Research indicates that the ratio of BSA is critical for optimal coupling efficiency, with a molar ratio of approximately 2.1:1.2:1.0 (BSA:amino acid:NHS ester) providing the best results in solvents like THF or CH2Cl2 .
Reaction Mechanisms
Activation Mechanism
The formation of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate involves the activation of the carboxyl group of N-Cbz-protected L-phenylglycine. When using DCC as the coupling agent, this process proceeds through an O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to form the desired ester, with dicyclohexylurea as a byproduct.
Coupling Mechanism with Amino Components
In peptide synthesis, (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate reacts with the amino group of another amino acid or peptide through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the activated ester, displacing the N-hydroxysuccinimide group and forming an amide bond.
This reaction generally proceeds under mild conditions, which helps preserve the stereochemical integrity of the amino acid components. The stability of the succinimide leaving group contributes to the controlled reactivity of the compound.
Stereochemical Considerations
Maintaining stereochemical integrity during peptide coupling is crucial for preserving the biological activity of the resulting peptides. While N-hydroxysuccinimide esters generally help minimize racemization, certain conditions can potentially lead to stereochemical inversion.
Studies on related amino acid derivatives indicate that strong bases or acids can cause epimerization. For instance, research on N-methyl amino acids showed that "anhydrous HBr/acetic acid caused epimerization depending on several factors such as acid strength, solvent polarity, and time" . Including water in acidic mixtures was found to suppress epimerization, highlighting the importance of reaction conditions in maintaining stereochemical purity.
Biological Activity and Applications
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Cbz-2-phenyl-L-glycine | DLA (Dalton's lymphoma ascites) | 5.0 |
| N-Cbz-2-phenyl-L-glycine | EAC (Ehrlich's ascites carcinoma) | 4.5 |
This suggests that (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate or peptides containing phenylglycine residues might possess interesting biological activities worth exploring in medicinal chemistry research.
Applications in Research Chemistry
Beyond peptide synthesis, (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate finds applications in various areas of research chemistry:
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As a building block in the synthesis of more complex molecules
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In studies of enzyme mechanisms and protein-ligand interactions
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As an intermediate in the synthesis of pharmaceutical compounds
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In the production of specialty chemicals
The compound's well-defined stereochemistry and reactive functionality make it valuable for creating structurally precise molecules for biological studies.
Pharmaceutical Development
As a synthetic intermediate, (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate contributes to the development of peptide-based pharmaceuticals. The phenylglycine residue, when incorporated into peptides, can impart specific conformational properties and binding characteristics that influence biological activity.
Examples of therapeutic applications include the development of drugs targeting neurological and inflammatory conditions, where the precise arrangement of amino acid residues is critical for interaction with biological targets.
Comparative Analysis
Comparison with Similar Activated Esters
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate can be compared with other activated amino acid derivatives used in peptide synthesis:
| Activated Ester Type | Advantages | Limitations |
|---|---|---|
| N-hydroxysuccinimide esters (including the title compound) | Balanced reactivity and stability; compatible with various solvents; minimal racemization | Sensitive to hydrolysis; moderate cost |
| Pentafluorophenyl esters | Higher reactivity; greater stability to hydrolysis | More expensive; potential side reactions |
| p-Nitrophenyl esters | Cost-effective; easily monitored (yellow color) | Lower reactivity; potential side reactions |
| HOBt/HOAt esters | Reduced racemization; high coupling efficiency | Less stable; requires additional coupling agents |
This comparison highlights the balanced properties of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate that make it suitable for many peptide synthesis applications.
Comparison with Other Protected Phenylglycine Derivatives
Different protecting groups affect the properties and applications of phenylglycine derivatives:
| Protected Phenylglycine | Protecting Group Properties | Deprotection Conditions |
|---|---|---|
| N-Cbz-phenylglycine derivatives (including the title compound) | Stable to acids and bases; UV detectable | Catalytic hydrogenation; HBr in acetic acid |
| N-Fmoc-phenylglycine derivatives | Base-labile; UV detectable | Piperidine or other secondary amines |
| N-Boc-phenylglycine derivatives | Acid-labile; stable to hydrogenation | TFA or other strong acids |
The choice between these protecting groups depends on the specific requirements of the peptide synthesis strategy, including orthogonality with other protecting groups and the conditions used for subsequent synthetic steps.
Current Research Trends
Improved Synthetic Methodologies
Recent research focuses on developing more efficient and environmentally friendly methods for synthesizing activated amino acid esters like (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate. These include:
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Use of alternative coupling agents with reduced toxicity
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Development of solvent-free or aqueous reaction conditions
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Implementation of continuous flow processes for more efficient production
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Exploration of enzymatic approaches for stereoselective synthesis
These advancements aim to improve yield, reduce waste, and minimize environmental impact in the production of peptide synthesis reagents.
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